molecular formula C15H13N3O B5321295 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B5321295
M. Wt: 251.28 g/mol
InChI Key: UEJYWCWDGXIOAW-UHFFFAOYSA-N
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Description

3-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a chemical compound built around the 1,3,4-oxadiazole heterocyclic scaffold, a structure of significant interest in medicinal and pharmaceutical chemistry due to its wide spectrum of biological activities . The 1,3,4-oxadiazole ring is an aromatic five-membered ring containing one oxygen and two nitrogen atoms, known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities, which can enhance the pharmacokinetic properties of lead molecules . This specific derivative features aniline substituents at the 2- and 5- positions of the oxadiazole ring, making it a valuable synthon or building block for the design and synthesis of more complex molecular architectures. The primary research value of this compound lies in its application as a key intermediate in the development of new therapeutic agents. Derivatives of 1,3,4-oxadiazole have been extensively studied and demonstrated potent pharmacological activities, including antimicrobial, antitumor, antiviral, anti-inflammatory, and anticonvulsant effects . The structure-activity relationship (SAR) of 1,3,4-oxadiazoles indicates that substitutions on the phenyl rings, such as with methyl groups, can influence the compound's biological potency . Researchers utilize this chemical scaffold to explore novel inhibitors for various biological targets; for instance, some 1,3,4-oxadiazole derivatives are investigated as tyrosine kinase (EGFR) inhibitors for cancer therapy, while others are developed for their antibacterial and antifungal potential . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)14-17-18-15(19-14)12-6-3-7-13(16)9-12/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJYWCWDGXIOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 3 5 3 Methylphenyl 1,3,4 Oxadiazol 2 Yl Aniline

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and predict the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Calculations for Conformation and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize molecular geometry and determine the most stable conformation. rsc.orgscispace.comajchem-a.com

Ab Initio Methods for Electronic Configuration Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) provide a fundamental understanding of a molecule's electronic configuration. researchgate.netconicet.gov.ar These calculations determine the molecular orbitals and their energy levels, offering a detailed picture of how electrons are distributed within the molecule. For compounds like 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, ab initio calculations can precisely model the electronic interactions between the electron-donating aniline (B41778) group and the electron-withdrawing oxadiazole ring, providing a baseline for more advanced computational studies.

Frontier Molecular Orbital (FMO) Analysis and Electronic Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.compku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For 1,3,4-oxadiazole derivatives, DFT calculations are routinely used to compute these values. nih.govresearchgate.net The analysis for this compound would likely show the HOMO localized on the electron-rich aniline ring, while the LUMO would be distributed across the oxadiazole and adjacent phenyl rings.

ParameterDescriptionTypical Method of Calculation
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.DFT (e.g., B3LYP/6-311G(d,p))
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.DFT (e.g., B3LYP/6-311G(d,p))
Energy Gap (ΔE) (eV)Difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); indicates chemical reactivity and stability.Calculated from EHOMO and ELUMO
Chemical Hardness (η)Resistance to change in electron distribution; η = (ELUMO - EHOMO) / 2.Calculated from FMO energies
Electronegativity (χ)The power of an atom to attract electrons to itself; χ = -(EHOMO + ELUMO) / 2.Calculated from FMO energies

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. ajchem-a.com The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. researchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral potential.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the oxadiazole ring and the oxygen atom, making them probable sites for electrophilic interactions. ajchem-a.comajchem-a.com Conversely, the hydrogen atoms of the aniline's amino group would exhibit positive potential (blue), identifying them as sites for nucleophilic interactions. thaiscience.info

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from the rotation around its single bonds. Exploring the energy landscape helps identify the most stable conformers and the energy barriers that separate them. elifesciences.org

Molecular Dynamics Simulations for Studying Dynamic Behavior

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual movie of molecular interactions.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. acu.edu.in These simulations can reveal how the molecule flexes and rotates, its stability over time, and how it forms hydrogen bonds or other interactions with solvent molecules. nih.gov Such studies are critical for understanding how the molecule behaves in a biological environment, complementing the static information obtained from DFT and other quantum mechanical methods. nih.gov

In Silico Prediction of Intramolecular and Intermolecular Interactions

Due to the absence of specific experimental crystallographic data for this compound, computational and theoretical methods provide a powerful alternative for predicting its structural properties and the nature of its molecular interactions. In silico analyses, including Density Functional Theory (DFT) and molecular docking, are frequently employed for such predictions on analogous 1,3,4-oxadiazole derivatives. researchgate.netmdpi.com These studies help in understanding the forces that govern the molecule's conformation (intramolecular interactions) and how it interacts with its neighbors in a solid or solution state (intermolecular interactions).

The structure of this compound features several key functional groups that dictate its interaction profile: a central 1,3,4-oxadiazole ring, a 3-methylphenyl (m-tolyl) group, and an aniline moiety. The presence of aromatic rings and heteroatoms, along with the amine group, suggests a rich variety of potential non-covalent interactions.

Predicted Intramolecular Interactions

Conformational Analysis: The molecule's conformation is largely defined by the rotational barriers around the single bonds connecting the phenyl and methylphenyl rings to the central 1,3,4-oxadiazole core. Computational studies on similar 2,5-disubstituted 1,3,4-oxadiazoles often reveal a near-coplanar arrangement of the aromatic rings with the oxadiazole ring. ajchem-a.com This planarity is a result of the delocalization of π-electrons across the molecule. However, some degree of torsion is expected due to steric hindrance between the ortho-hydrogens of the aromatic rings and the atoms of the oxadiazole ring.

Hydrogen Bonding: While primarily an intermolecular force, weak intramolecular hydrogen bonds can sometimes be observed. In the case of this compound, a weak C-H···N interaction between a hydrogen atom on one of the phenyl rings and a nitrogen atom of the oxadiazole ring could potentially influence the planarity and stability of the molecule.

Predicted Intermolecular Interactions

The intermolecular forces are critical for understanding the crystal packing and bulk properties of the compound. The primary interactions predicted for this compound are hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The aniline moiety (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring and the amine group itself can act as hydrogen bond acceptors. nih.gov This allows for the formation of a network of intermolecular hydrogen bonds. For instance, N-H···N and N-H···O interactions are commonly observed in the crystal structures of related compounds. rsc.org These bonds are expected to play a significant role in the crystal packing of the title compound.

π-π Stacking: The presence of three aromatic systems (the 3-methylphenyl ring, the aniline ring, and the electron-deficient 1,3,4-oxadiazole ring) strongly suggests that π-π stacking interactions will be a dominant feature of the crystal structure. nih.gov Studies on similar oxadiazole derivatives have shown that these interactions can occur between the oxadiazole ring and an adjacent phenyl ring, or between two phenyl rings of neighboring molecules. nih.gov The geometry of these interactions is typically parallel-displaced, with intermolecular distances in the range of 3.3 to 3.6 Å.

The table below summarizes the predicted intermolecular interactions for this compound, based on computational studies of analogous compounds.

Interaction TypeDonor/Group 1Acceptor/Group 2Predicted Distance (Å)
Hydrogen BondingAniline (-NH₂)Oxadiazole (N)2.0 - 2.6
Hydrogen BondingAniline (-NH₂)Aniline (N)2.0 - 2.6
π-π Stacking3-Methylphenyl RingAniline Ring3.3 - 3.6
π-π Stacking3-Methylphenyl RingOxadiazole Ring3.3 - 3.6
π-π StackingAniline RingOxadiazole Ring3.3 - 3.6
Van der WaalsMethyl Group (-CH₃)Neighboring AtomsN/A

Chemical Reactivity and Derivatization Studies of 3 5 3 Methylphenyl 1,3,4 Oxadiazol 2 Yl Aniline

Functionalization of the Aniline (B41778) Moiety via Electrophilic and Nucleophilic Pathways

The aniline portion of the molecule, with its amino group (-NH2), is a primary site for functionalization. The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution reactions. The directing effect of the amino group, along with the deactivating effect of the oxadiazole ring, will influence the position of substitution.

Electrophilic Substitution Reactions:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Alkylation: Reaction with alkyl halides can lead to N-alkylation, forming secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions.

Diazotization: Treatment of the primary amino group with nitrous acid (HONO) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of substituents (e.g., -OH, -CN, -X where X is a halogen) onto the aromatic ring via Sandmeyer or related reactions.

Nucleophilic Pathways: While the aniline ring itself is electron-rich and less susceptible to direct nucleophilic attack, the versatile diazonium salt intermediate allows for a range of nucleophilic substitution reactions.

Transformations of the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system. researchgate.net This electron deficiency makes it generally stable to electrophilic attack but susceptible to nucleophilic attack, which can sometimes lead to ring-opening. thieme-connect.de

Nucleophilic Attack: Strong nucleophiles can attack the carbon atoms of the oxadiazole ring, potentially leading to cleavage of the ring and the formation of acylhydrazines or other open-chain structures. thieme-connect.de The stability of the ring is often enhanced by the presence of aryl substituents. rroij.com

Thermal and Photochemical Rearrangements: While less common for 1,3,4-oxadiazoles compared to their 1,2,4-isomers, heterocyclic ring transformations can occur under specific thermal or photochemical conditions. chim.it

Conversion to Other Heterocycles: In some instances, the 1,3,4-oxadiazole ring can be converted into other heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-thiadiazoles, through multi-step reaction sequences.

Modifications and Reactions Involving the Methylphenyl Substituent

The 3-methylphenyl (m-tolyl) group offers additional sites for chemical modification.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This introduces a new functional group that can be further derivatized.

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide), the benzylic protons of the methyl group can be substituted with halogens, leading to the formation of a halomethylphenyl group. This functionalized group can then participate in various nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The methylphenyl ring itself can undergo further electrophilic substitution reactions, such as nitration or halogenation. The position of the new substituent will be directed by the methyl group and the oxadiazole moiety.

Exploration of Structure-Reactivity Relationships through Targeted Chemical Modifications

The reactivity of 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline and its derivatives is influenced by the electronic properties of the substituents on the various rings.

Electronic Effects: Electron-donating groups on the aniline or methylphenyl rings will increase the electron density of the aromatic systems, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups will decrease the reactivity towards electrophiles.

Steric Hindrance: The size and position of substituents can sterically hinder certain reactions, influencing the regioselectivity of the transformations.

Systematic modification of the substituents on each of the three key components of the molecule allows for a detailed exploration of these structure-reactivity relationships. This understanding is crucial for designing new derivatives with desired chemical and biological properties. nih.gov

Synthesis of Novel Analogs and Chemical Libraries for Research Purposes

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of novel analogs and chemical libraries. nih.gov By systematically applying the reactions described in the previous sections, a wide array of derivatives can be generated.

Table 1: Examples of Synthetic Pathways for Novel Analogs

Starting MoietyReagent(s)Reaction TypeResulting Functional Group/Analog
Aniline (-NH2)Acyl ChlorideAcylationAmide
Aniline (-NH2)NaNO2, HCl then CuCNDiazotization, SandmeyerNitrile
Methylphenyl (-CH3)KMnO4OxidationCarboxylic Acid
Oxadiazole RingStrong NucleophileNucleophilic Ring OpeningAcylhydrazine Derivative

These synthetic strategies enable the creation of libraries of compounds that can be screened for various biological activities, contributing to drug discovery and development efforts. japsonline.com

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the chemical transformations involving this compound is essential for optimizing reaction conditions and predicting the outcomes of new reactions.

Electrophilic Aromatic Substitution on the Aniline Ring: The mechanism involves the formation of a sigma complex (arenium ion) intermediate, which is stabilized by the amino group. The regioselectivity is determined by the relative stability of the possible sigma complexes.

Nucleophilic Attack on the Oxadiazole Ring: The mechanism typically involves the addition of a nucleophile to one of the carbon atoms of the oxadiazole ring, followed by ring cleavage. Computational studies can provide insights into the transition states and intermediates involved in these processes.

Diazotization and Subsequent Reactions: The formation of the diazonium ion proceeds through a series of steps involving the reaction of the amino group with nitrosating agents. The subsequent substitution reactions can occur via either ionic or radical pathways, depending on the specific reaction conditions.

Detailed mechanistic studies, often employing kinetic experiments and computational modeling, are crucial for a comprehensive understanding of the chemical behavior of this versatile molecule and its derivatives.

Fundamental Studies on Intermolecular and Supramolecular Interactions

Theoretical Frameworks for Predicting Molecular Recognition Events

Predicting how a molecule like 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline will interact with other molecules or biological targets is a cornerstone of computational chemistry. Theoretical frameworks for these predictions are often based on molecular mechanics or quantum mechanics. Molecular docking, a prominent computational technique, simulates the binding of a ligand to a receptor, providing insights into potential binding conformations and affinities. researchgate.net These simulations rely on scoring functions to estimate the strength of the interaction, which is crucial for virtual screening and drug design. nih.gov

Pharmacophore modeling is another key theoretical approach. It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological effect. nih.gov For this compound, a pharmacophore model would map the spatial positions of the aniline's hydrogen-donating NH2 group, the oxadiazole's acceptor atoms, and the hydrophobic aromatic rings. This framework allows for the screening of large compound libraries to find molecules with similar interaction capabilities. nih.gov

Computational Modeling of Ligand-Target Interactions

Computational modeling provides a detailed view of the specific non-covalent forces that stabilize the complex between a ligand and its target. researchgate.net For derivatives containing the 1,3,4-oxadiazole (B1194373) scaffold, methods like Density Functional Theory (DFT) and molecular docking are used to investigate binding behavior and electronic properties. researchgate.netnih.gov These models elucidate the roles of various forces, including hydrogen bonds, pi-pi stacking, and electrostatic interactions, in achieving a stable ligand-target complex.

The 1,3,4-oxadiazole ring itself is a versatile structural motif in medicinal chemistry, known for its ability to participate in a wide range of biological interactions through specific molecular engagements. Computational studies on related oxadiazole derivatives have successfully predicted their binding affinities and modes of action as inhibitors of enzymes such as cyclooxygenase (COX) and epidermal growth factor receptor (EGFR). researchgate.net

The structure of this compound contains both hydrogen bond donors and acceptors, making hydrogen bonding a critical component of its intermolecular interactions. The primary amine (-NH2) on the aniline (B41778) ring serves as a potent hydrogen bond donor. The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring act as hydrogen bond acceptors.

In computational docking studies of similar 1,3,4-oxadiazole-containing compounds, hydrogen bonding interactions with key amino acid residues in enzyme active sites are frequently observed. For instance, the nitrogen atoms of the oxadiazole ring can form hydrogen bonds with residues like tyrosine, while amine substituents can interact with serine or threonine residues. In the solid state, adjacent molecules of related compounds, such as 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, are linked through N—H⋯N hydrogen bonds, forming extensive three-dimensional networks that stabilize the crystal structure. nih.gov The presence of multiple independent molecules within a single crystal's asymmetric unit can sometimes be explained by the intricate and varied hydrogen-bonding interactions available. dcu.ie

Table 1: Potential Hydrogen Bonding Interactions

Donor Group Acceptor Atom/Group Type of Interaction
Aniline -NH₂ Oxadiazole Nitrogen Intermolecular/Intramolecular
Aniline -NH₂ Oxadiazole Oxygen Intermolecular/Intramolecular
Aniline -NH₂ Amino Acid (e.g., Ser, Thr) Ligand-Target
Amino Acid (e.g., Tyr) Oxadiazole Nitrogen Ligand-Target

The compound possesses three aromatic systems capable of engaging in π-π interactions: the 3-methylphenyl ring, the aniline ring, and the heteroaromatic 1,3,4-oxadiazole ring. These interactions are crucial for both crystal packing and binding to aromatic residues (like Phenylalanine, Tyrosine, and Tryptophan) in proteins. researchgate.netnih.gov

Studies on the crystal structures of various 1,3,4-oxadiazole derivatives consistently show the presence of π-π stacking. nih.gov These interactions can occur between the oxadiazole ring and an adjacent phenyl ring, or between two oxadiazole rings. nih.govnih.gov The geometry of these interactions is typically parallel-displaced, where the rings are offset from a perfect face-to-face orientation to minimize electrostatic repulsion. The centroid-to-centroid distance in such interactions is typically around 3.6 Å. nih.gov The strength of these interactions can be influenced by substituents on the aromatic rings; electron-withdrawing groups tend to enhance stacking strength, while electron-donating groups can weaken it. researchgate.net

Cation-π interactions are powerful non-covalent forces that occur between an electron-rich π system and a cation. wikipedia.org The aromatic rings of this compound are electron-rich and can interact favorably with cationic species, such as protonated lysine or arginine side chains in a protein binding pocket. nih.gov The strength of this interaction is dominated by electrostatics, where the positive charge of the cation is attracted to the quadrupole moment of the aromatic ring. wikipedia.orgencyclopedia.pub

The optimal geometry for a cation-π interaction places the cation directly above the face of the aromatic ring. wikipedia.org While polarization and charge-transfer effects contribute, the electrostatic model is a useful tool for predicting relative binding energies. encyclopedia.pub Electron-donating groups on the aromatic ring, such as the methyl and amino groups in the target molecule, strengthen the cation-π binding by increasing the electron density of the π system. encyclopedia.pub Conversely, electron-withdrawing groups weaken the interaction. encyclopedia.pub

Structure-Mechanism Relationships through Computational Chemistry

Computational chemistry is instrumental in elucidating the relationship between a molecule's three-dimensional structure and its biological mechanism of action. nih.gov For 1,3,4-oxadiazole derivatives designed as enzyme inhibitors, molecular docking studies can reveal the precise binding mode within the enzyme's active site. nih.gov These studies identify key interactions, such as the hydrogen bonds and hydrophobic contacts that anchor the molecule in place, providing a structural basis for its inhibitory activity. nih.gov

For example, in studies of 1,3,4-oxadiazoles as potential anticancer agents targeting tubulin, docking simulations have shown that the compounds can bind to the colchicine binding site. nih.gov The simulations revealed specific hydrogen bond interactions with residues like Ala317 and hydrophobic interactions with the surrounding pocket, explaining the observed biological activity. nih.gov Similarly, computational design of EGFR inhibitors based on the 1,3,4-oxadiazole scaffold has led to compounds with potent inhibitory effects, with models showing cell cycle arrest explained by the specific interactions within the EGFR active site. rsc.org

Table 2: Summary of Computational Findings for Related Oxadiazole Scaffolds

Computational Method Target Key Findings
Molecular Docking Tubulin (Colchicine Site) H-bond with Ala317; Hydrophobic interactions. nih.gov
Molecular Docking Cyclooxygenase (COX) H-bond interactions with Arg120, Tyr355, Ser530.
Pharmacophore Modeling hCA IX Inhibitors Identified key hydrophobic and H-bond features for binding. nih.gov
DFT Analysis VEGFR-2 Inhibitors Calculated HOMO-LUMO gap to assess molecular stability. mdpi.com

Design Principles for Modulating Intermolecular Association

Understanding the nature of intermolecular forces allows for the rational design of new molecules with tailored properties. For this compound, modifications can be strategically made to enhance its binding affinity for a specific target. This is a core principle in structure-based drug design.

One key strategy involves altering the substituents on the terminal phenyl rings to fine-tune electronic and steric properties. Adding hydrophobic groups could enhance van der Waals interactions within a nonpolar binding pocket. Conversely, incorporating additional hydrogen bond donors or acceptors could create new, stabilizing interactions with the target protein. Hybridizing the core 1,3,4-oxadiazole structure with other pharmacophores is another effective design principle to augment the desired biological activity. nih.gov By combining bioactive moieties, it is possible to create a molecular framework that satisfies the structural requirements for selective and high-affinity binding. nih.gov

Crystal Engineering Studies of Oxadiazole Derivatives

Crystal engineering of 1,3,4-oxadiazole derivatives is a pivotal area of research, focusing on the rational design and synthesis of solid-state structures with desired properties. This is achieved by understanding and controlling the intermolecular and supramolecular interactions that govern the packing of molecules in a crystalline lattice. For derivatives such as this compound, the arrangement of molecules in the crystal is dictated by a variety of non-covalent interactions, which collectively determine the stability and physical characteristics of the crystalline material.

The 1,3,4-oxadiazole ring itself is a key player in directing crystal architecture. It is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which can act as hydrogen bond acceptors. researchgate.netrsc.orgopenmedicinalchemistryjournal.com This characteristic allows for the formation of recurrent hydrogen-bonded motifs, which are fundamental in the assembly of supramolecular structures. researchgate.netrsc.org

Recent studies on newly synthesized 1,3,4-oxadiazole derivatives have highlighted the significance of weak non-covalent interactions, which are meticulously analyzed using techniques like single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations. rsc.orgrsc.org These investigations have revealed that in addition to conventional hydrogen bonds, interactions such as C-H···N, C-H···π, and π–π stacking play a crucial role in the stabilization of the crystal packing. researchgate.netrsc.orgrsc.org

For instance, in the crystal structures of some 1,3,4-oxadiazole derivatives, molecular dimers are formed and their intermolecular interaction energies are calculated to understand the forces stabilizing the crystal packing. rsc.org These dimers are often stabilized by a combination of electrostatic and dispersion contributions. rsc.org The nature and extent of these different intermolecular interactions can be further studied and rationalized using Quantum Theory of Atoms in Molecules (QTAIM) analysis, NCI plots, and Molecular Electrostatic Potential (MEP) surface plots. rsc.org

In the context of this compound, the presence of two phenyl rings and the 1,3,4-oxadiazole core provides multiple sites for such interactions. The aniline moiety can act as a hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring can act as acceptors. Furthermore, the aromatic rings are capable of engaging in C-H···π and π–π stacking interactions. The interplay of these various interactions will ultimately define the supramolecular assembly and the resulting crystal structure.

To illustrate the types of interactions and their geometric parameters found in related structures, the following interactive data tables provide examples of intermolecular interactions observed in the crystal structures of other 1,3,4-oxadiazole derivatives.

Table 1: Examples of C-H···N and C-H···π Interactions in Oxadiazole Derivatives

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
C-H···NC-H (aromatic)N (oxadiazole)0.952.503.40158
C-H···πC-H (aliphatic)π (phenyl ring)0.982.753.60145
C-H···πC-H (aromatic)π (oxadiazole ring)0.952.803.70155

Note: The data in this table is representative and compiled from general findings on oxadiazole derivatives to illustrate common interaction geometries.

Table 2: Parameters for π–π Stacking Interactions in Oxadiazole Derivatives

Interacting RingsCentroid-to-Centroid Distance (Å)Interplanar Angle (°)Slip Angle (°)
Phenyl···Phenyl3.6 - 4.00 - 1015 - 25
Oxadiazole···Phenyl3.5 - 3.85 - 1520 - 30
Oxadiazole···Oxadiazole3.4 - 3.70 - 510 - 20

Note: This table presents typical ranges for π–π stacking parameters observed in the crystal structures of 1,3,4-oxadiazole derivatives.

The comprehensive analysis of these non-covalent interactions is fundamental to the field of crystal engineering. By understanding the energetic contributions of each type of interaction, it becomes possible to predict and control the molecular packing in the solid state, which in turn influences the material's properties such as solubility, melting point, and stability.

Future Directions and Unexplored Research Avenues in Oxadiazole Aniline Chemistry

Advancements in Green and Sustainable Synthetic Methodologies for Complex Analogs

The conventional synthesis of 1,3,4-oxadiazole (B1194373) derivatives has often involved hazardous reagents, harsh reaction conditions, and significant waste generation, posing environmental concerns. nih.gov In response, the development of green and sustainable synthetic strategies has become a paramount objective. Future research is increasingly directed towards methodologies that minimize environmental impact while enhancing efficiency and scalability. nih.gov

Key advancements in this area include:

Microwave-Mediated Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. nih.gov

Solvent-Free Reactions: Techniques such as grinding reactants together, sometimes with a catalytic agent like molecular iodine, eliminate the need for organic solvents at every stage of the reaction. researchgate.net This approach not only reduces waste but also simplifies the work-up process, making it economically attractive. researchgate.net

Green Solvents and Catalysts: The use of renewable substrates, non-toxic catalysts, and environmentally benign solvents is a core principle of green chemistry being applied to oxadiazole synthesis. nih.goveurekaselect.com

Electrochemical Synthesis: This method offers a catalyst-free and mild reaction condition for producing 1,3,4-oxadiazole derivatives. nih.gov

These innovative techniques are not only environmentally responsible but also offer practical benefits such as cost-effectiveness and ease of purification. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Methods for 1,3,4-Oxadiazoles

Feature Conventional Methods Green & Sustainable Methods
Solvents Often rely on hazardous organic solvents. Employs green solvents, or solvent-free conditions (e.g., grinding). researchgate.net
Catalysts May use toxic or heavy metal catalysts. Utilizes non-toxic, reusable catalysts or catalyst-free systems. nih.gov
Energy Input Typically requires prolonged heating. Uses efficient energy sources like microwave irradiation. nih.gov
Reaction Time Can be lengthy (several hours to days). Significantly shorter reaction times. researchgate.net
Waste Generates considerable chemical waste. Aims for minimal waste production and high atom economy. nih.gov
Work-up Often complex and involves multiple extraction steps. Simpler, cleaner work-up procedures. researchgate.net

Development of Integrated Computational and Experimental Approaches for Reactivity Prediction

The integration of computational chemistry with experimental synthesis is revolutionizing how new oxadiazole-aniline analogs are designed and studied. In-silico models provide powerful tools for predicting the reactivity, stability, and potential biological activity of novel compounds before they are synthesized in the lab, saving significant time and resources. eurekaselect.com

Future research will likely focus on refining and expanding these integrated approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help in understanding the relationship between the chemical structure of a molecule and its biological activity. This allows for the rational design of more potent and selective derivatives. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (like an oxadiazole derivative) when bound to a target receptor, such as an enzyme or protein. It is instrumental in designing molecules for specific therapeutic targets. nih.govnih.gov

Reactivity Prediction: Computational models can predict the most likely sites of reaction on the oxadiazole-aniline scaffold, guiding synthetic chemists in planning novel chemical transformations and avoiding undesirable side reactions.

The synergy between computational prediction and experimental validation accelerates the discovery cycle for new materials and therapeutic agents. eurekaselect.com

Exploration of Novel Chemical Transformations for Scaffold Diversification

To fully explore the chemical space around the 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline core, researchers are continuously seeking novel chemical reactions that allow for precise modification and diversification of the scaffold. The 1,3,4-oxadiazole ring is thermally stable, but its reactivity towards nucleophiles can present challenges under certain conditions. rroij.com

Promising avenues for scaffold diversification include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki cross-coupling reaction are being used to synthesize highly conjugated and complex systems by linking the oxadiazole core to other aromatic structures, such as quinazolines. nih.gov

Heterocycle-to-Heterocycle Transformations: A strategic approach involves the transformation of one heterocyclic ring system into another. For instance, a tetrazole-based material has been successfully converted into a bis(1,3,4-oxadiazole) skeleton, opening new synthetic pathways. acs.org

Photochemical and Rearrangement Reactions: The use of light to induce chemical changes (photochemistry) can lead to unique molecular rearrangements, such as the conversion of 1,2,4-oxadiazoles into 1,3,4-oxadiazoles. chim.it Other rearrangements, like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, offer pathways to novel heterocyclic systems. chim.it

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly efficient strategy that avoids the need for pre-functionalized starting materials, representing a major area of ongoing research. jchemrev.com

These advanced synthetic methods allow for the creation of diverse libraries of compounds with fine-tuned electronic and steric properties.

Design and Synthesis of Architecturally Complex Oxadiazole-Aniline Frameworks

Moving beyond simple disubstituted derivatives, a significant future direction is the construction of architecturally complex molecules where the oxadiazole-aniline motif is a key building block. These larger, multi-component structures can exhibit unique properties and functions not seen in their simpler counterparts.

Examples of such complex frameworks include:

Hybrid Molecules: Synthesizing hybrids that combine the 1,3,4-oxadiazole ring with other biologically active scaffolds (e.g., quinazolines, triazoles, indoles) is a popular strategy in drug design to create multi-target agents. nih.govnih.govfrontiersin.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the oxadiazole ring can coordinate with metal ions, allowing for the self-assembly of highly ordered, multidimensional structures. nih.gov These materials have potential applications in catalysis, gas storage, and sensing.

Polymeric Materials: Incorporating the rigid and electron-deficient 1,3,4-oxadiazole ring into polymer backbones can impart desirable properties such as high thermal stability and specific electronic characteristics, making them suitable for applications like organic light-emitting diodes (OLEDs). nih.govnih.gov

The rational design of these supramolecular and polymeric structures is a key frontier in materials science. nih.gov

The Role of this compound as a Chemical Probe for Fundamental Processes

Beyond direct therapeutic or material applications, oxadiazole-aniline derivatives possess properties that make them excellent candidates for use as chemical probes—tools designed to study fundamental biological and chemical processes. Their rigid, planar structure and tunable photophysical properties are particularly advantageous.

Unexplored research avenues in this area include:

Fluorescent Sensors: The conjugated π-system of many oxadiazole derivatives gives rise to fluorescence. By attaching a specific recognition site to the scaffold, these molecules can be designed as "turn-on" or "turn-off" fluorescent sensors for detecting specific metal ions (e.g., Ca²⁺) or other analytes in biological or environmental systems. nih.gov

Bioimaging Agents: The photostability and fluorescent properties of these compounds could be harnessed to develop probes for imaging specific cellular components or processes.

Probing Reaction Mechanisms: The specific electronic nature of the oxadiazole ring can be used to study the mechanisms of complex chemical reactions by observing how it influences reaction rates and pathways.

The development of this compound and its analogs as specialized chemical probes represents a significant opportunity to advance our understanding of fundamental science.

Challenges and Opportunities in Expanding the Chemical Space of 1,3,4-Oxadiazoles

While the field of 1,3,4-oxadiazole chemistry is rich with potential, several challenges must be addressed to fully expand its chemical space and unlock new applications. Overcoming these hurdles presents significant opportunities for innovation.

Table 2: Challenges and Opportunities in 1,3,4-Oxadiazole Chemistry

Challenges Opportunities
Limited Reagent Availability: The diversity of commercially available starting materials, such as substituted hydrazides, can be a bottleneck for creating novel analogs. acs.org Development of new synthetic routes from more readily available precursors can greatly expand the accessible chemical space. tandfonline.comorganic-chemistry.org
Harsh Reaction Conditions: Some traditional cyclization methods require dehydrating agents like phosphorus oxychloride or strong acids, which are incompatible with sensitive functional groups. nih.gov The continued development of milder, more functional-group-tolerant synthetic methods (e.g., iodine-mediated cyclization) is a key area of research. nih.govjchemrev.com
Scalability of Complex Syntheses: While many novel methods work well on a lab scale, ensuring they are scalable for industrial or pharmaceutical production can be difficult. Focusing on scalable green chemistry approaches, such as flow chemistry, can bridge the gap between lab discovery and large-scale application. nih.gov
Understanding Structure-Property Relationships: Fully predicting how subtle structural changes will impact the biological or material properties of a complex oxadiazole derivative remains a challenge. nih.gov The integration of computational modeling with high-throughput experimental screening can accelerate the discovery of new leads with desired properties. nih.gov

The vast therapeutic potential of 1,3,4-oxadiazoles, which exhibit a wide spectrum of biological activities, continues to be a primary driver of research. rroij.comnih.gov By addressing the current synthetic and conceptual challenges, the scientific community can continue to expand the chemical space of these versatile heterocycles, leading to new discoveries in medicine, materials science, and beyond. researchgate.netacs.org

Q & A

How can the synthesis of 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline be optimized for higher yields and purity?

Level: Advanced
Methodological Answer:
Optimization typically involves modifying cyclization conditions. For oxadiazole formation, cyclization of amidoximes or hydrazides with carboxylic acids in POCl₃ is common . Microwave-assisted synthesis or catalyst screening (e.g., iodine) can enhance reaction efficiency. For example, microwave irradiation reduces reaction time from hours to minutes while improving yields (70–85%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor intermediates by TLC and characterize final products via melting point and NMR .

What spectroscopic and crystallographic methods confirm the structure of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the oxadiazole ring (no protons). ¹³C NMR confirms carbonyl carbons (C=O at ~165 ppm) and aromatic carbons .
  • IR Spectroscopy: Key peaks include N-H stretching (3350–3450 cm⁻¹ for aniline) and C=N/C-O stretches (1600–1650 cm⁻¹) for the oxadiazole ring .
  • X-ray Crystallography: Resolves bond lengths (e.g., C-N in oxadiazole: ~1.30 Å) and dihedral angles between aromatic rings. Hydrogen-bonding networks (N-H⋯N) stabilize the crystal lattice .

What in vitro assays evaluate the antimicrobial or anticancer potential of this compound?

Level: Basic
Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to standard drugs like ciprofloxacin .
  • Anticancer Activity: Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <50 µM indicate potency. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .

How can contradictions in biological activity data between studies be resolved?

Level: Advanced
Methodological Answer:
Discrepancies often arise from substituent effects or assay variability. For example, electron-withdrawing groups (e.g., -CF₃) may enhance activity in one study but reduce solubility in another . Standardize assays (e.g., same cell lines, incubation times) and validate via dose-response curves. Meta-analyses comparing substituent patterns (e.g., 3-methylphenyl vs. 4-methoxyphenyl) can clarify structure-activity trends .

How are molecular docking studies performed to predict target interactions?

Level: Advanced
Methodological Answer:

  • Target Selection: Identify receptors (e.g., EGFR, COX-2) with known oxadiazole interactions. Retrieve PDB structures (e.g., 1M17 for EGFR).
  • Docking Software: Use AutoDock Vina or Schrödinger. Prepare ligands (protonation states, energy minimization) and receptors (remove water, add charges).
  • Analysis: Binding affinity (ΔG < -7 kcal/mol) and interactions (hydrogen bonds with active-site residues like Lys745) suggest efficacy. Validate with MD simulations .

How do substituents on the oxadiazole ring influence bioactivity?

Level: Basic
Methodological Answer:
Substituents modulate electronic and steric properties:

  • Electron-donating groups (e.g., -OCH₃): Enhance solubility but may reduce receptor binding.
  • Electron-withdrawing groups (e.g., -CF₃): Increase metabolic stability but risk toxicity.
  • Aromatic substituents (e.g., 3-methylphenyl): Improve π-π stacking with hydrophobic pockets. Compare activities of derivatives in a table format (e.g., IC₅₀ values) .

What challenges arise in scaling up synthesis, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Reaction Exotherms: Control via slow reagent addition and cooling (0–5°C).
  • Purification: Replace column chromatography with recrystallization for large batches.
  • Byproducts: Optimize stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to aldehyde) and monitor via HPLC .

How is metabolic stability assessed using liver microsomal assays?

Level: Advanced
Methodological Answer:

  • Incubation: Mix compound with liver microsomes (human/rat), NADPH, and buffer (37°C, pH 7.4).
  • Sampling: Collect aliquots at 0, 15, 30, 60 min. Quench with acetonitrile.
  • Analysis: LC-MS/MS quantifies parent compound depletion. Half-life (t₁/₂) >60 min indicates stability .

What in vivo models are appropriate for preliminary toxicity studies?

Level: Advanced
Methodological Answer:

  • Acute Toxicity: OECD 425 guidelines in rodents (single dose, 14-day observation). Measure LD₅₀ and organ histopathology.
  • Genotoxicity: Ames test (TA98/TA100 strains) and micronucleus assay.
  • Cardiotoxicity: hERG channel inhibition assays (patch-clamp or FLIPR) .

How is regioselectivity controlled during oxadiazole formation?

Level: Advanced
Methodological Answer:
Regioselectivity depends on precursor design:

  • 1,3,4-Oxadiazoles: Synthesize from symmetric diacylhydrazides to avoid isomerism.
  • Cyclization Conditions: Use POCl₃ for dehydrative cyclization of acylhydrazones. Monitor by ¹H NMR for intermediate tautomerization .

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